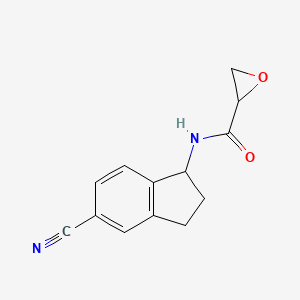
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use as an anti-cancer agent. This compound was first synthesized in 2002 and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide is not fully understood, but it is believed to act by stabilizing the tumor suppressor protein p53. This protein is often mutated or inactivated in cancer cells, leading to uncontrolled cell growth and division. By stabilizing p53, N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide can help to restore normal cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in laboratory experiments. Additionally, N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide has been shown to have low toxicity, making it a relatively safe compound to use in laboratory experiments. However, one limitation of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide is that it is not very soluble in water, which can make it difficult to administer in laboratory experiments.
将来の方向性
There are a number of potential future directions for the study of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide. One area of research could be to investigate the use of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide in combination therapy with other anti-cancer agents. Additionally, further research could be done to elucidate the exact mechanism of action of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide, which could lead to the development of more effective anti-cancer therapies. Finally, research could be done to investigate the potential use of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide in the treatment of other diseases, such as inflammatory and neurological disorders.
合成法
The synthesis of N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide involves a multi-step process that begins with the reaction of 5-cyano-2,3-dihydro-1H-indene with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with sodium azide to produce the corresponding azide. The azide is then reduced using hydrogen gas over a palladium catalyst to yield the final product, N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide.
科学的研究の応用
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(5-cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-6-8-1-3-10-9(5-8)2-4-11(10)15-13(16)12-7-17-12/h1,3,5,11-12H,2,4,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFIOXOPXWQFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)C3CO3)C=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Cyano-2,3-dihydro-1H-inden-1-yl)oxirane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2693202.png)
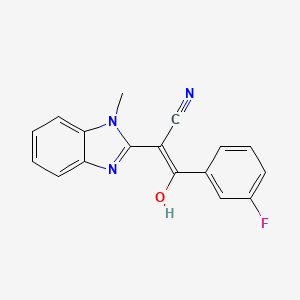
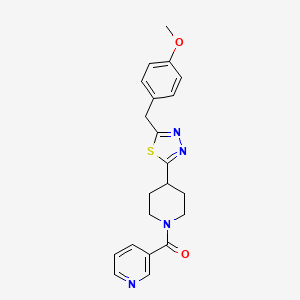
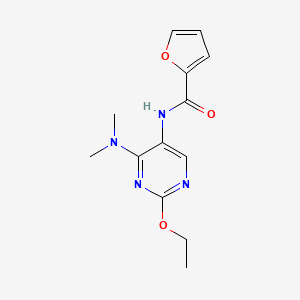
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693208.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2693214.png)


![3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2693219.png)
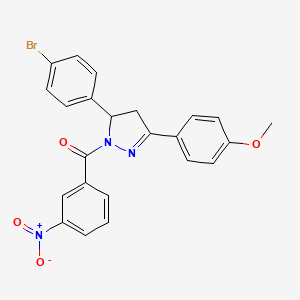

![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)
![2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2693223.png)